2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide
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Overview
Description
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide is a complex organic compound that features a triazole ring, a bromophenyl group, a pyridinyl group, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with isothiocyanates.
Introduction of the Bromophenyl and Pyridinyl Groups: These groups can be introduced via nucleophilic substitution reactions.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a suitable thiol compound.
Acetamide Formation: The final step involves the formation of the acetamide linkage through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halogenating agents are used.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, dehalogenated products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers or used as a building block for advanced materials.
Biology
Antimicrobial Agents: The compound’s triazole ring is known for its antimicrobial properties, making it a potential candidate for drug development.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for therapeutic applications.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly for treating infections and inflammatory diseases.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity. The bromophenyl and pyridinyl groups can enhance binding affinity and specificity. The sulfanyl linkage may play a role in redox reactions, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide is unique due to its combination of a triazole ring, bromophenyl group, pyridinyl group, and sulfanyl-acetamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H19BrClN5OS |
---|---|
Molecular Weight |
528.9 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H19BrClN5OS/c1-14-10-15(2)21(19(25)11-14)27-20(31)13-32-23-29-28-22(16-4-3-9-26-12-16)30(23)18-7-5-17(24)6-8-18/h3-12H,13H2,1-2H3,(H,27,31) |
InChI Key |
UPZFLCSWBIXRSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)C |
Origin of Product |
United States |
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